molecular formula C18H17N5O3S B2670731 N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351591-38-2

N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No. B2670731
CAS RN: 1351591-38-2
M. Wt: 383.43
InChI Key: SLDOCRBOLIRLNH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a furan ring, and a tetrahydrothiazolo[5,4-c]pyridine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the furan ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : The compound is structurally related to heterocyclic compounds that have been synthesized for various applications, including biological activities. For example, studies have explored the synthesis of thio- and furan-fused heterocycles, demonstrating the versatility of these compounds in generating novel chemical entities with potential pharmacological activities (Ergun et al., 2014).

  • Antimicrobial and Antitumor Activities : Compounds related to the structure of interest have been investigated for their antimicrobial and antitumor activities. For instance, new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety were synthesized and showed promising activities (Farag et al., 2011).

Chemical Transformations and Reactions

  • Regioselective Reactions : Research on the regioselective and regiospecific reactions of related compounds with hydrazine in various solvents highlights the chemical versatility and potential for generating diverse heterocyclic frameworks (Didenko et al., 2010).

  • Microwave-Assisted Synthesis : The use of microwave irradiation in synthesizing heterocyclic compounds, such as those related to the compound of interest, has been reported to enhance reaction rates and yields, demonstrating an efficient approach to heterocyclic synthesis (Sodha et al., 2003).

Photophysical Properties

  • Study of Photophysical Properties : Research on the photophysical properties of related compounds, such as 3-aminopyridin-2(1H)-ones, provides insights into their potential applications in materials science, including as phosphors (Shatsauskas et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and properties. It could potentially interact with various enzymes or receptors, but without specific research, it’s difficult to predict exactly what its mechanism of action might be .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its mechanism of action in biological systems, and evaluating its safety and toxicity .

properties

IUPAC Name

N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-16(20-12-3-1-6-19-9-12)11-23-7-5-13-15(10-23)27-18(21-13)22-17(25)14-4-2-8-26-14/h1-4,6,8-9H,5,7,10-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDOCRBOLIRLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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